N-cyclopropyl-N-(2,2-dimethoxyethyl)-4-(triazol-1-ylmethyl)benzamide
Description
N-cyclopropyl-N-(2,2-dimethoxyethyl)-4-(triazol-1-ylmethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, a dimethoxyethyl chain, and a triazolylmethyl group attached to a benzamide core. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Properties
IUPAC Name |
N-cyclopropyl-N-(2,2-dimethoxyethyl)-4-(triazol-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-23-16(24-2)12-21(15-7-8-15)17(22)14-5-3-13(4-6-14)11-20-10-9-18-19-20/h3-6,9-10,15-16H,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXGGURXCDXITF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN(C1CC1)C(=O)C2=CC=C(C=C2)CN3C=CN=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclopropyl-N-(2,2-dimethoxyethyl)-4-(triazol-1-ylmethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropylamine intermediate: Cyclopropylamine is synthesized through the reaction of cyclopropyl bromide with ammonia.
Introduction of the dimethoxyethyl group: The cyclopropylamine is then reacted with 2,2-dimethoxyethanol in the presence of a suitable catalyst to form N-(2,2-dimethoxyethyl)cyclopropylamine.
Synthesis of the benzamide core: The benzamide core is synthesized by reacting 4-(chloromethyl)benzoic acid with sodium azide to form 4-(azidomethyl)benzoic acid, which is then reduced to 4-(aminomethyl)benzoic acid.
Coupling of intermediates: The final step involves coupling N-(2,2-dimethoxyethyl)cyclopropylamine with 4-(aminomethyl)benzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
N-cyclopropyl-N-(2,2-dimethoxyethyl)-4-(triazol-1-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The triazolylmethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), nucleophiles (e.g., sodium azide), and hydrolyzing agents (e.g., hydrochloric acid).
Scientific Research Applications
N-cyclopropyl-N-(2,2-dimethoxyethyl)-4-(triazol-1-ylmethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-(2,2-dimethoxyethyl)-4-(triazol-1-ylmethyl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazolylmethyl group may interact with enzymes or receptors, leading to modulation of their activity. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological processes.
Comparison with Similar Compounds
N-cyclopropyl-N-(2,2-dimethoxyethyl)-4-(triazol-1-ylmethyl)benzamide can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in the substitution pattern on the benzamide core or the nature of the triazolylmethyl group.
Other triazole-containing benzamides: Compounds with a triazole ring attached to a benzamide core, which may have different substituents on the triazole or benzamide rings.
Cyclopropyl-containing amides: Compounds with a cyclopropyl group attached to an amide, which may have different substituents on the amide nitrogen or the carbonyl carbon.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
